molecular formula C9H16O B15346253 trans-1-(2-Methylcyclohexyl)ethan-1-one CAS No. 5222-61-7

trans-1-(2-Methylcyclohexyl)ethan-1-one

Cat. No.: B15346253
CAS No.: 5222-61-7
M. Wt: 140.22 g/mol
InChI Key: VZELQXKHIHNPLU-VXNVDRBHSA-N
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Description

trans-1-(2-Methylcyclohexyl)ethan-1-one: is an organic compound with the molecular formula C9H16O. It is a ketone derivative of 2-methylcyclohexanol, featuring a cyclohexyl ring with a methyl group at the second position and a ketone functional group at the first carbon of the ethane chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 2-methylcyclohexanol with acetyl chloride in the presence of an aluminum chloride catalyst. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the cyclohexanol to form the desired ketone.

  • Oxidation of Alcohols: Another method is the oxidation of 2-methylcyclohexanol using oxidizing agents such as chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC). The oxidation process converts the alcohol group to a ketone.

Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.

Types of Reactions:

  • Oxidation: this compound can undergo further oxidation to form carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the ketone to the corresponding secondary alcohol, 2-methylcyclohexanol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially when functionalized with leaving groups.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2), pyridinium chlorochromate (PCC), and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Various nucleophiles and leaving groups under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters.

  • Reduction: 2-Methylcyclohexanol.

  • Substitution: Various substituted cyclohexanes depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-1-(2-Methylcyclohexyl)ethan-1-one is used as a synthetic intermediate in organic chemistry for the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial properties. Medicine: Research is ongoing to explore its use in drug synthesis and as a potential therapeutic agent. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which trans-1-(2-Methylcyclohexyl)ethan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • cis-1-(2-Methylcyclohexyl)ethan-1-one: The cis isomer of the compound, which has a different spatial arrangement of atoms.

  • 2-Methylcyclohexanol: The alcohol precursor to the ketone.

  • trans-2-Methylcyclohexanol: Another cyclohexanol isomer with a different position of the methyl group.

Uniqueness: trans-1-(2-Methylcyclohexyl)ethan-1-one is unique due to its specific structural features, which influence its reactivity and biological activity. The trans configuration and the presence of the ketone group make it distinct from its cis isomer and other related compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5222-61-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-[(1R,2R)-2-methylcyclohexyl]ethanone

InChI

InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1

InChI Key

VZELQXKHIHNPLU-VXNVDRBHSA-N

Isomeric SMILES

C[C@@H]1CCCC[C@H]1C(=O)C

Canonical SMILES

CC1CCCCC1C(=O)C

Origin of Product

United States

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